molecular formula C25H31N3O6S B2976934 N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide CAS No. 1025033-10-6

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide

Cat. No.: B2976934
CAS No.: 1025033-10-6
M. Wt: 501.6
InChI Key: KKLYRJWXCSPLBW-UHFFFAOYSA-N
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Description

N-(2-(4-Butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide is a synthetic organic compound characterized by a 4-methoxybenzamide core linked to a piperazine derivative via a sulfonamide (tosyl) and oxoethyl bridge. Its structural complexity arises from the integration of multiple functional groups:

  • 4-Methoxybenzamide: Provides aromaticity and hydrogen-bonding capacity.
  • Butyryl group: Introduces lipophilicity and modulates pharmacokinetics.
  • Tosyl group: Acts as a protecting group or polar moiety, influencing reactivity and stability.

This compound’s design likely targets applications in medicinal chemistry, leveraging piperazine’s prevalence in CNS-active drugs and the 4-methoxybenzamide scaffold’s versatility in drug discovery .

Properties

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6S/c1-4-5-22(29)27-14-16-28(17-15-27)25(31)24(35(32,33)21-12-6-18(2)7-13-21)26-23(30)19-8-10-20(34-3)11-9-19/h6-13,24H,4-5,14-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLYRJWXCSPLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the piperazine derivative: This step involves the reaction of piperazine with butyryl chloride under basic conditions to form 4-butyrylpiperazine.

    Introduction of the tosyl group: The piperazine derivative is then reacted with tosyl chloride in the presence of a base to introduce the tosyl group.

    Coupling with 4-methoxybenzamide: The final step involves coupling the tosylated piperazine derivative with 4-methoxybenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide exerts its effects involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Notable Properties Reference
Target Compound: N-(2-(4-Butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide 4-Methoxybenzamide, Piperazine, Tosyl, Butyryl ~550 (estimated) N/A High polarity, potential CNS activity
4-Chloro-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-(2-methylbutyl)benzamide 4-Chlorobenzamide, Pyridazine, Piperazine ~580 (estimated) N/A Enhanced π-π stacking (pyridazine)
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide (16) Indole, 4-Methoxybenzamide ~310 132.8–134.3 Moderate lipophilicity
N-(tert-butyl)-4-methoxybenzamide (42) tert-Butyl, 4-Methoxybenzamide ~221 N/A High steric bulk
N-(4-Fluorophenyl)-4-methoxybenzamide 4-Fluorophenyl, 4-Methoxybenzamide ~259 N/A Increased metabolic stability

Functional Group Impact on Properties

Piperazine Derivatives
  • The target compound and the pyridazine-piperazine analog () share a piperazine core, which improves water solubility and binding to amine receptors.
  • In contrast, indole-containing analogs (e.g., compound 16, ) lack piperazine but feature an indole moiety, which may confer serotonin receptor selectivity .
Substituent Effects on Physicochemical Properties
  • Halogenation : Fluorinated analogs () exhibit higher metabolic stability due to C-F bond resistance to oxidation. The target compound’s lack of halogens may reduce toxicity but limit stability .
  • The target compound’s butyryl group balances lipophilicity and steric effects .
Thermal Stability
  • Melting points vary significantly with substituents. For example, compound 16 (132.8–134.3°C, ) has a lower melting point than naphthamide analog 19 (193.2–195.0°C, ), highlighting how extended aromatic systems (naphthyl) enhance crystallinity . The target compound’s tosyl and piperazine groups likely increase polarity, but its melting point remains unreported.

Biological Activity

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₉H₂₃N₃O₃S
  • Molecular Weight : 373.47 g/mol
  • CAS Number : 125971-96-2

The compound exhibits multiple biological activities, primarily through its interaction with various biological targets. Its structure suggests potential interactions with receptors and enzymes involved in several physiological pathways.

Key Biological Activities

  • Antiproliferative Activity : Preliminary studies indicate that the compound may inhibit cell proliferation in cancer cell lines. For instance, a related compound showed IC50 values ranging from 1.2 to 5.3 μM against the MCF-7 breast cancer cell line, suggesting a potential for similar activity in this compound .
  • Antioxidant Activity : The presence of methoxy groups in the structure is associated with enhanced antioxidant properties. Compounds with similar structures have demonstrated significant antioxidative activity, which could be beneficial in reducing oxidative stress in cells .
  • Antibacterial Activity : Some derivatives of related compounds have shown promising antibacterial activity against Gram-positive bacteria, indicating that this compound may also possess similar properties .

Table 1: Biological Activities of Related Compounds

CompoundActivity TypeTarget/Cell LineIC50 Value (μM)
Hydroxy-substituted derivativeAntiproliferativeMCF-73.1
Cyano-substituted derivativeAntiproliferativeVarious1.2 - 5.3
Benzimidazole derivativeAntioxidantVariousNot specified
Hydroxy-substituted carboxamideAntibacterialE. faecalis8

Case Studies

Several studies have explored the biological activities of compounds structurally similar to this compound:

  • Antiproliferative Studies : A study on benzimidazole derivatives demonstrated that modifications at the nitrogen atom and phenolic ring significantly influenced antiproliferative activity, with some compounds achieving low micromolar IC50 values against cancer cell lines .
  • Antioxidative Mechanisms : Research has shown that methoxy and hydroxy groups enhance the antioxidant capacity of benzamide derivatives, potentially allowing them to mitigate oxidative damage while exhibiting lower cytotoxicity .
  • Antibacterial Efficacy : Investigations into related compounds have highlighted their effectiveness against specific bacterial strains, suggesting that similar mechanisms may apply to this compound .

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